![molecular formula C14H6N2O6 B12515564 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzo[lmn][3,8]phenanthroline family, which is characterized by a fused ring system that includes both benzene and phenanthroline units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the nitration of benzo[lmn]phenanthroline followed by reduction and subsequent hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthroline compounds
Applications De Recherche Scientifique
2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
Compared to its dihexyl and diethyl counterparts, the hydroxyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H6N2O6 |
|---|---|
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
6,13-dihydroxy-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C14H6N2O6/c17-11-5-1-2-6-10-8(14(20)16(22)12(6)18)4-3-7(9(5)10)13(19)15(11)21/h1-4,21-22H |
Clé InChI |
DCQVKJORMQDOKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)O)C(=O)N(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


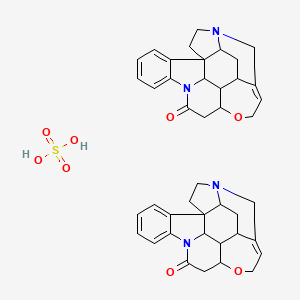
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
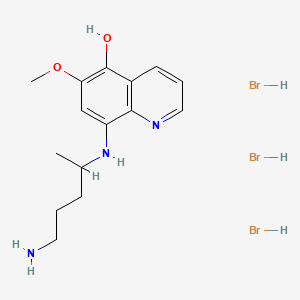
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
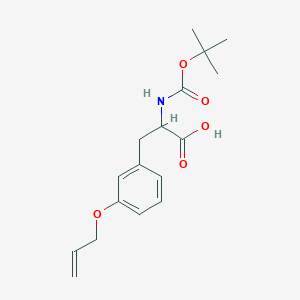
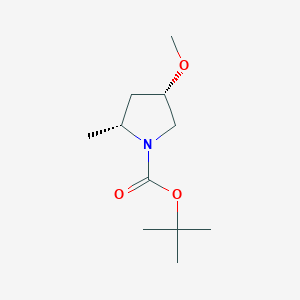
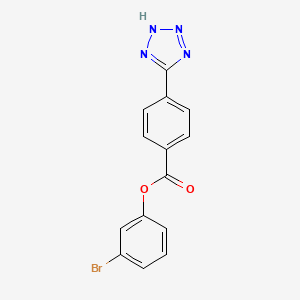
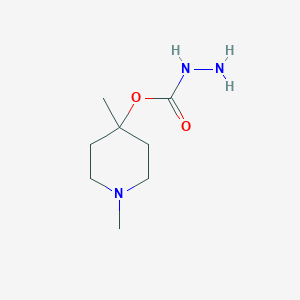
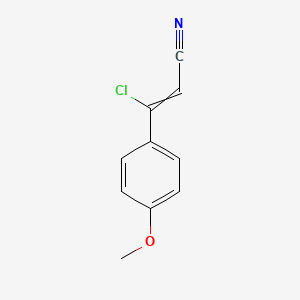
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
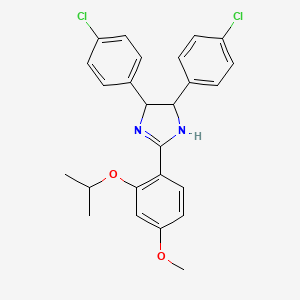

![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
